Methyl 5-amino-6-(cyclopropylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate is a heterocyclic compound that contains a pyridine ring substituted with amino and cyclopropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-pyridinecarboxylic acid with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary and secondary amines.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-6-methylpyrazine-2,3-dicarbonitrile: Similar structure but different substituents.
5-Amino-6-methylpyrazine-2,3-dicarbonitrile: Lacks the cyclopropylamino group.
Pyridazine derivatives: Contain a similar pyridine ring but with different functional groups.
Uniqueness
Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate is unique due to the presence of both amino and cyclopropylamino groups on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 5-amino-6-(cyclopropylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-15-10(14)6-4-8(11)9(12-5-6)13-7-2-3-7/h4-5,7H,2-3,11H2,1H3,(H,12,13) |
InChI Key |
BAWOPMOJIDEMQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)NC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.